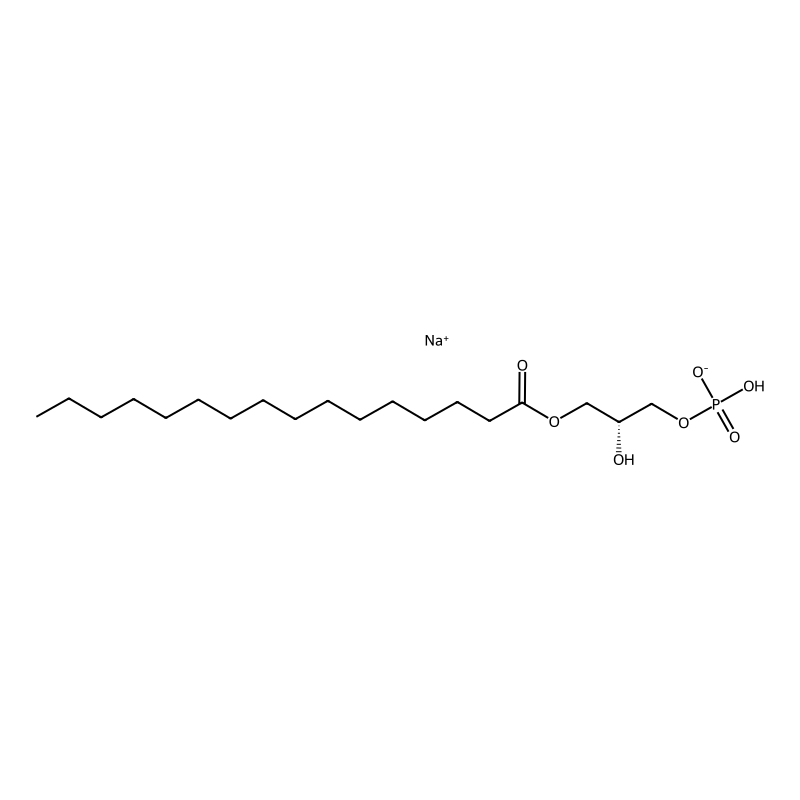

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

1-Palmitoyl lysophosphatidic acid (1-Palmitoyl LPA) is a LPA analog containing palmitic acid at the sn-1 position. LPA binds to one of five different G protein-coupled receptors (GPCRs) to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. In addition to playing a role in the aforementioned biological responses, 1-palmitoyl LPA enhances the action of β-lactam antibiotics (ampicillin, piperacillin, and ceftazidime) on various strains of Pseudomonas aeruginosa, a pathogen associated with pulmonary disease and pneumonia, via binding both Ca

As a Building Block for Artificial Membranes:

-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt), also known as lysophosphatidic acid (LPA) 16:0 or 1-palmitoyl LPA, is a lysophospholipid molecule. This means it has a single fatty acid chain (palmitic acid, 16 carbons long) attached to a glycerol backbone, with a phosphate group and a hydroxyl group on the remaining two positions.

Due to its amphiphilic nature (having both hydrophilic and hydrophobic regions), LPA 16:0 can be used to create artificial membranes in research settings. These membranes mimic the structure of natural cell membranes, allowing scientists to study various cellular processes like protein interactions, signal transduction, and drug delivery in a controlled environment.

Investigating Cellular Signaling:

LPA 16:0 plays a role in cell signaling, and researchers use it to study how cells respond to various stimuli. It binds to specific receptors on the cell surface, triggering various downstream signaling pathways that can influence cell proliferation, differentiation, migration, and survival. By studying the effects of LPA 16:0 on different cell types, scientists can gain valuable insights into various physiological and pathological processes.

Studying Immune Function:

Recent research suggests that LPA 16:0 might play a role in regulating the immune system. Studies have shown that it can modulate the activity of different immune cells, including macrophages, neutrophils, and T regulatory cells. By investigating the interactions between LPA 16:0 and the immune system, researchers hope to develop new therapeutic strategies for various immune-related disorders.

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) is a phospholipid compound that serves as a structural component in biological membranes and as a signaling molecule. This compound is characterized by the presence of a palmitic acid moiety at the sn-1 position and a hydroxyl group at the sn-2 position of the glycerol backbone. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various biochemical applications. Its chemical structure can be represented as C18H37NaO5P, with a molecular weight of approximately 360.47 g/mol .

- Hydrolysis: This compound can be hydrolyzed by phospholipases, which cleave the phosphate group or fatty acid moieties, leading to the formation of lysophosphatidic acid and other products.

- Transesterification: The hydroxyl group at the sn-2 position can participate in transesterification reactions, allowing for the exchange of fatty acid chains.

- Phosphorylation/Dephosphorylation: The phosphate group can be modified through phosphorylation or dephosphorylation, influencing its role in signaling pathways.

These reactions are crucial for its biological activity and function within cellular processes.

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate exhibits significant biological activities, primarily related to cell signaling. It acts as an agonist for various G protein-coupled receptors, influencing processes such as cell proliferation, migration, and survival. Its signaling pathways are implicated in:

- Cell Growth: It promotes cellular proliferation through activation of mitogen-activated protein kinase pathways.

- Inflammation: This compound plays a role in inflammatory responses by modulating immune cell activities.

- Neuroprotection: It has been shown to possess neuroprotective effects, potentially benefiting conditions like neurodegeneration.

These activities underscore its importance in both physiological and pathological processes.

The synthesis of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate can be achieved through several methods:

- Chemical Synthesis: This involves the stepwise assembly of the glycerol backbone with palmitic acid and phosphate groups under controlled conditions, often utilizing protecting groups to ensure selectivity.

- Enzymatic Synthesis: Using specific enzymes such as acyltransferases or phosphatases, this method allows for the incorporation of palmitic acid into glycerol phosphate derivatives.

- Microbial Fermentation: Some microorganisms can produce phospholipids naturally; thus, fermentation processes can be optimized to yield this compound.

These methods vary in complexity, yield, and purity of the final product.

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate is utilized in various fields:

- Pharmaceuticals: It is used in drug formulations to enhance bioavailability and stability.

- Biotechnology: Employed in cell culture media to support cell growth and differentiation.

- Cosmetics: Its moisturizing properties make it suitable for skincare formulations.

These applications highlight its versatility as a biocompatible compound.

Studies on 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate have focused on its interactions with proteins and receptors:

- Receptor Binding: Research indicates that it binds to specific G protein-coupled receptors, initiating intracellular signaling cascades.

- Protein Interactions: It may interact with various membrane proteins, influencing their activity and localization within cells.

These interactions are critical for understanding its role in cellular communication and function.

Several compounds share structural similarities with 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Palmitoylglycerol 3-phosphate | Contains palmitic acid at O-1 and phosphate at O-3 | Simpler structure; lacks the hydroxyl group |

| 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphoglycerol | Contains both palmitic and oleic acids | Dual fatty acid composition |

| Lysophosphatidic Acid | A simpler analog with only one fatty acid chain | No glycerol backbone; primarily involved in signaling |

| 1-Palmitoyl-Lysophosphatidic Acid | Contains lysophosphatidic structure with palmitic acid | Focused on specific receptor interactions |

The unique presence of a hydroxyl group at the sn-2 position distinguishes 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate from its analogs, enhancing its biological activity and potential applications.

Enzymatic Synthesis via Phospholipase A/Acyltransferase Systems

The Phospholipase A/Acyltransferase family represents a critical enzymatic system responsible for the production of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate through multiple catalytic mechanisms [5] [8] [19]. This enzyme family consists of five distinct members, designated as Phospholipase A/Acyltransferase 1 through 5, each exhibiting unique substrate specificities and tissue distribution patterns [19] [20]. The catalytic mechanism involves a highly conserved cysteine-histidine-histidine catalytic triad, which facilitates the nucleophilic attack on phospholipid substrates [8] [20].

Phospholipase A/Acyltransferase 3 demonstrates preferential phospholipase A activity over N-acyltransferase activity, making it particularly relevant for lysophosphatidic acid production [8] [24]. This enzyme exhibits significantly higher melting temperature and reduced nanosecond and millisecond dynamics in its active site compared to other family members, contributing to its distinct enzymatic properties [8] [24]. The enzyme's catalytic efficiency is influenced by protein dynamics, particularly in the L2(B6) loop region, which contributes to the overall activity profile [8] [24].

The enzymatic synthesis pathway begins with the binding of phosphatidylcholine or phosphatidylethanolamine substrates to the active site of Phospholipase A/Acyltransferase enzymes [5] [8]. The catalytic process involves the formation of an acyl thioester intermediate using the cysteine-histidine-histidine catalytic triad, subsequently expelling lysophosphatidylcholine [5] [8]. This mechanism enables the transfer of acyl groups from phosphatidylcholine to phosphatidylethanolamine, generating N-acylphosphatidylethanolamine and lysophosphatidylcholine as products [5] [8].

| Parameter | Phospholipase A/Acyltransferase 1 | Phospholipase A/Acyltransferase 3 | Phospholipase A/Acyltransferase 4 |

|---|---|---|---|

| Primary Activity | Phospholipase A | Phospholipase A (preferred) | N-acyltransferase |

| Tissue Distribution | Adipose tissue | White adipose tissue | Keratinocytes |

| Membrane Association | Yes (C-terminal transmembrane) | Yes (C-terminal transmembrane) | Yes (C-terminal transmembrane) |

| Catalytic Triad | Cys-His-Asn | Cys-His-His | Cys-His-His |

The substrate specificity of Phospholipase A/Acyltransferase enzymes varies significantly among family members, with some preferentially hydrolyzing phospholipids at the sn-1 position while others target the sn-2 position [17] [20]. Phospholipase A1 specifically catalyzes the cleavage at the sn-1 position of phospholipids, forming fatty acids and lysophospholipids through the reaction: phosphatidylcholine + water ⇌ 2-acylglycerophosphocholine + carboxylate [17]. This enzymatic activity is essential for generating lysophospholipid precursors that can subsequently be converted to 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate [17] [33].

The regulation of Phospholipase A/Acyltransferase activity occurs through multiple mechanisms, including protein dynamics, membrane association, and substrate availability [8] [24]. The enzymes demonstrate optimal activity under specific pH conditions, with neutral phospholipids showing optimal activity around pH 7.5, while acidic phospholipids prefer pH 4 [17]. The catalytic efficiency is further modulated by the presence of calcium ions and the specific membrane environment where the enzymes are localized [17] [26].

Autotaxin-Mediated Production from Lysophosphatidylcholine

Autotaxin represents the primary enzymatic pathway for extracellular production of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate from lysophosphatidylcholine substrates [6] [14] [27]. This secreted glycoprotein functions as a lysophospholipase D enzyme, catalyzing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid and choline [6] [14] [16]. Autotaxin distinguishes itself from other ectonucleotide pyrophosphatase/phosphodiesterase family members through its secreted nature and unique lysophospholipase D activity [14] [25].

The structural architecture of Autotaxin comprises multiple functional domains that contribute to its catalytic efficiency [16] [25] [31]. The enzyme contains two N-terminal somatomedin B-like domains, a central phosphodiesterase domain encompassing the catalytic site, and a C-terminal nuclease-like domain [25] [34]. The catalytic site features a deep hydrophobic pocket that accommodates the acyl chain of lysophosphatidylcholine substrates, while an adjacent tunnel serves as an allosteric binding site for lysophosphatidic acid products [23] [31] [34].

The kinetic parameters of Autotaxin reveal substrate-specific catalytic pathways that depend strongly on the nature of the lysophosphatidylcholine substrate [23] [27]. Fluorescent substrate studies demonstrate rapid binding kinetics with rate constants of 500 μM⁻¹s⁻¹ for certain substrates, while hydrolysis proceeds at slower rates of approximately 0.024 s⁻¹ [23] [27]. The Michaelis constant for lysophosphatidylcholine varies from 25 to 308 μM depending on the specific substrate and experimental conditions [23] [27].

| Parameter | Value | Substrate/Condition | Reference Method |

|---|---|---|---|

| Km (Lysophosphatidylcholine) | 25-308 μM | Lysophosphatidylcholine (various) | Steady-state kinetics |

| kcat | 0.002-0.056 s⁻¹ | Lysophosphatidylcholine hydrolysis | Kinetic analysis |

| Binding rate (k1) | 0.003-500 μM⁻¹s⁻¹ | Fluorescent substrates | Single turnover |

| Hydrolysis rate (k2) | 0.02-0.024 s⁻¹ | Catalytic cycle | Product formation |

| Product release rate | 0.005-8.92 s⁻¹ | Various products | Product release kinetics |

The catalytic mechanism of Autotaxin involves a complex multi-step process with distinct binding, hydrolysis, and product release phases [23] [27] [31]. Substrate binding occurs rapidly, followed by slower hydrolysis steps that generate lysophosphatidic acid and choline products [23] [27]. Product release follows a sequential pattern with choline preceding lysophosphatidic acid, although this order can vary depending on substrate specificity [23] [27]. The enzyme exhibits allosteric regulation through lysophosphatidic acid binding to the tunnel domain, creating a positive feedback mechanism that enhances catalytic activity [31].

Autotaxin demonstrates remarkable substrate specificity that depends on the length and saturation degree of the fatty acid moiety [14] [25]. The enzyme shows preference for substrates with specific acyl chain characteristics, with the order being 18:0 << 16:0 < 14:0 < 12:0 for saturated fatty acids and 18:0 << 18:1 < 18:3 for unsaturated chains [14] [25]. This specificity directly impacts the production of different lysophosphatidic acid species, including 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate [14] [25].

The physiological significance of Autotaxin-mediated lysophosphatidic acid production extends beyond simple catalytic function [6] [13] [14]. The enzyme binds to membrane integrins, potentially localizing lysophosphatidic acid production near its cognate receptors [25] [34]. This spatial organization enhances the efficiency of lysophosphatidic acid signaling and provides a mechanism for targeted cellular responses [25] [34]. The plasma concentration of lysophosphatidylcholine, ranging from 50-200 μM, is comparable to the Michaelis constant for Autotaxin, suggesting that the enzyme operates near physiologically relevant substrate concentrations [23].

Catabolic Regulation by Lipid Phosphate Phosphohydrolases

Lipid Phosphate Phosphohydrolases constitute the primary catabolic pathway for 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate degradation, functioning as integral membrane enzymes that regulate lysophosphatidic acid concentrations [7] [18] [22]. These enzymes belong to a phosphatase/phosphotransferase family and exist in three mammalian isoforms: Lipid Phosphate Phosphohydrolase 1, 2, and 3, each exhibiting distinct substrate specificities and cellular localizations [22] [28]. The enzymatic activity of these phosphohydrolases directly controls the bioavailability of lysophosphatidic acid and related bioactive lipid phosphates [18] [21] [22].

The structural organization of Lipid Phosphate Phosphohydrolases features six transmembrane α-helices with catalytic domains positioned on the extracellular surface of plasma membranes [22] [28]. This topology enables the enzymes to dephosphorylate extracellular lysophosphatidic acid, thereby attenuating receptor activation and signal transduction [22] [28]. The three conserved catalytic domains designated C1, C2, and C3 work in concert to facilitate substrate recognition and phosphotransferase reactions [22] [28].

The catalytic mechanism involves substrate recognition through the C1 domain, while C2 and C3 domains contain amino acids required for the phosphotransferase reaction [22] [28]. The conserved histidine residue in the C3 domain acts as a nucleophile to form a phospho-histidine intermediate, while the C2 histidine participates in breaking the phosphate bond to release the dephosphorylated lipid product [22] [28]. Conserved lysine and arginine residues coordinate substrate positioning within the active site [22] [28].

| Lipid Phosphate Phosphohydrolase Type | Km for Lysophosphatidic Acid | Substrate Specificity | Cellular Location | Physiological Role |

|---|---|---|---|---|

| Lipid Phosphate Phosphohydrolase 1 | ~10-50 μM | Lysophosphatidic acid, Sphingosine 1-phosphate, Phosphatidic acid | Plasma membrane, Endoplasmic reticulum | Lysophosphatidic acid turnover |

| Lipid Phosphate Phosphohydrolase 2 | ~20-100 μM | Lysophosphatidic acid, Sphingosine 1-phosphate, Phosphatidic acid, Ceramide 1-phosphate | Plasma membrane, Golgi apparatus | Lipid homeostasis |

| Lipid Phosphate Phosphohydrolase 3 | ~5-30 μM | Lysophosphatidic acid, Sphingosine 1-phosphate, Phosphatidic acid, FTY720-phosphate | Plasma membrane, Integrins | Cell adhesion, Lysophosphatidic acid degradation |

The substrate specificity of Lipid Phosphate Phosphohydrolases extends beyond lysophosphatidic acid to include multiple lipid phosphates such as phosphatidic acid, sphingosine 1-phosphate, ceramide 1-phosphate, and diacylglycerol pyrophosphate [22] [28]. Lipid Phosphate Phosphohydrolase 1 demonstrates broad substrate specificity with particular efficiency toward lysophosphatidic acid and sphingosine 1-phosphate [18] [22]. Lipid Phosphate Phosphohydrolase 3 exhibits unique substrate recognition capabilities, including the ability to dephosphorylate FTY720-phosphate, distinguishing it from other family members [28].

The regulation of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate catabolism through Lipid Phosphate Phosphohydrolases occurs at multiple levels [18] [22] [28]. Enzyme expression on internal membranes such as endoplasmic reticulum and Golgi apparatus facilitates metabolism of intracellular lipid phosphates, presumably on the luminal surface of these organelles [22] [28]. This intracellular activity provides an additional mechanism for controlling lysophosphatidic acid concentrations and downstream signaling cascades [22] [28].

Experimental evidence demonstrates that Lipid Phosphate Phosphohydrolase 1 functions as a critical determinant of lysophosphatidic acid metabolism in vivo [18]. Gene disruption studies reveal that animals lacking Lipid Phosphate Phosphohydrolase 1 exhibit increased plasma lysophosphatidic acid levels and reduced lysophosphatidic acid clearance rates [18]. Intravenously administered lysophosphatidic acid demonstrates a four-fold reduction in metabolic rate in enzyme-deficient animals, confirming the essential role of these phosphohydrolases in lysophosphatidic acid catabolism [18].

High-resolution mass spectrometry represents the gold standard for the detection and quantification of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate sodium salt, leveraging advanced instrumentation to achieve unprecedented analytical precision and specificity [1] [2]. The Orbitrap mass analyzer has emerged as the preferred platform for lysophosphatidic acid analysis, offering exceptional mass resolution capabilities that enable accurate molecular identification and quantification [1] [3].

Orbitrap Technology Implementation

The application of Orbitrap technology in lysophosphatidic acid analysis provides mass resolution exceeding 100,000 full width at half maximum, coupled with mass accuracy below 3 parts per million [1]. This exceptional performance enables the unambiguous identification of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate with molecular ion detection at 431.26 mass-to-charge ratio in negative electrospray ionization mode [4] [5]. The high mass accuracy facilitates elemental composition determination of intact lipid species, significantly enhancing identification certainty compared to lower resolution techniques [1].

The Orbitrap hybrid mass spectrometer operates in data-dependent analysis mode, acquiring full scan spectra at resolution 100,000 while simultaneously generating tandem mass spectra in the linear ion trap [1]. This parallel acquisition approach maximizes analytical throughput while providing comprehensive structural information. The normalized collision energy of 35% in collision-induced dissociation experiments yields characteristic fragment ions that confirm molecular identity at the fatty acid level [1].

Tandem Mass Spectrometry Fragmentation Patterns

Collision-induced dissociation of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate generates distinctive fragmentation patterns that provide unambiguous structural confirmation [1] [6]. The primary fragmentation pathway involves loss of the palmitic acid moiety, generating characteristic product ions at mass-to-charge ratio 153 corresponding to the glycerol phosphate backbone [1]. Additional diagnostic fragments include the carboxylate anion at mass-to-charge ratio 255, representing the deprotonated palmitic acid chain [1].

The tandem mass spectrometry approach enables differentiation between positional isomers and confirms the fatty acid composition with high confidence [6]. Matrix-assisted laser desorption ionization coupled with tandem mass spectrometry has also demonstrated utility for lysophosphatidic acid analysis, though electrospray ionization remains the preferred ionization technique for quantitative applications [7].

Detection Sensitivity and Linear Dynamic Range

High-resolution mass spectrometry achieves remarkable sensitivity for 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate detection, with absolute detection limits reaching 5-10 picomoles [8]. The linear dynamic range extends from 45 femtomoles to 20 picomoles on column, effectively covering the natural abundance range encountered in biological samples [1]. This exceptional sensitivity enables detection of endogenous lysophosphatidic acid levels in complex biological matrices without extensive sample preconcentration.

The relationship between ion counts and lipid amount remains linear within the analytical range, facilitating accurate quantification using external calibration curves [8]. The relative ionization efficiency depends primarily on the polar head group chemistry rather than fatty acid composition, enabling reliable quantification across different lysophosphatidic acid species using standardized response factors [8].

Hydrophilic Interaction Liquid Chromatography Techniques

Hydrophilic Interaction Liquid Chromatography represents the optimal separation technique for 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate analysis, providing superior class-specific separation compared to traditional reversed-phase methods [9] [10]. The HILIC separation mechanism leverages the polar nature of lysophosphatidic acids to achieve baseline resolution from major membrane phospholipid classes that could otherwise suppress ionization [1] [11].

Column Chemistry and Stationary Phase Selection

Silica-based HILIC columns provide the most effective separation for lysophosphatidic acid analysis, with bare silica and bridged ethyl hybrid chemistries demonstrating superior performance [9] [10]. The silica stationary phase retains a water-rich layer that facilitates partitioning of polar analytes between the mobile phase and the hydrated silica surface [9]. Column dimensions of 150 × 2.1 millimeters with 3.5 micrometer particle size achieve optimal balance between resolution and analysis time [9] [10].

The choice of stationary phase significantly influences separation selectivity and peak shape quality [12]. Unmodified silica columns provide excellent retention for acidic phospholipids including lysophosphatidic acids, while modified phases such as amide or zwitterionic stationary phases offer alternative selectivity profiles [12]. The buffer concentration emerges as the most critical parameter affecting both separation efficiency and elution order [13].

Mobile Phase Optimization

The mobile phase composition for HILIC separation typically employs acetonitrile-water mixtures with ammonium acetate buffer to maintain electrospray ionization compatibility [9] [11]. The optimal starting conditions utilize 90% acetonitrile with 10% water containing 10 millimolar ammonium acetate at pH 3.0 [9]. This high organic content promotes hydrophilic interaction while the acidic pH ensures optimal ionization efficiency in negative mode electrospray [11].

Gradient elution programs enhance separation efficiency by transitioning from 90% acetonitrile to 50% acetonitrile over the analytical run [10] [14]. The gradient profile enables selective elution of different phospholipid classes while maintaining baseline resolution of lysophosphatidic acids from potentially interfering compounds [10]. Isocratic conditions may be employed for targeted analysis when separation requirements are less demanding [9].

Separation Performance and Method Development

HILIC chromatography achieves complete baseline separation of lysophosphatidic acids from major polar membrane lipid classes within 17-34 minutes depending on gradient conditions [9] [14]. The separation mechanism provides class-specific retention based on polar head group interactions, effectively isolating lysophosphatidic acids from phosphatidylcholines, phosphatidylethanolamines, and other abundant membrane components [1] [9].

The predictable retention behavior in HILIC mode enables targeted analysis windows that optimize mass spectrometer duty cycle efficiency [10]. By restricting acquisition to specific retention time windows, the number of monitored transitions can be reduced, improving sensitivity and quantification precision [10]. The orthogonal separation mechanism compared to reversed-phase chromatography makes HILIC ideal for two-dimensional separation strategies when enhanced resolution is required [15].

Isotope-Labeled Internal Standards for Quantitative Analysis

Stable isotope-labeled internal standards represent the most reliable approach for accurate quantification of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate, providing correction for matrix effects and extraction efficiency variations [16] [17]. The use of isotope dilution mass spectrometry methodology ensures the highest analytical specificity and precision for endogenous biomarker quantification [16].

Carbon-13 Labeled Standards

The uniformly carbon-13 labeled analog of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate serves as the ideal internal standard for quantitative analysis [18]. This compound incorporates carbon-13 throughout the palmitic acid chain, generating a mass shift of 16 Daltons that enables clear separation from the endogenous analyte [18]. The labeled standard exhibits identical physicochemical properties to the native compound, ensuring equivalent extraction efficiency and chromatographic behavior [16].

Deuterated Internal Standards

Deuterated analogs of lysophosphatidic acids offer alternative internal standard options, though with slightly reduced performance compared to carbon-13 labeled compounds [19] [16]. Deuterium incorporation typically occurs in the fatty acid chain, generating mass shifts of 2-8 Daltons depending on the number of deuterium atoms incorporated [19]. The deuterated standards maintain chemical identity with the analyte while providing mass spectrometric distinction [16].

Deuterated internal standards exhibit minor chromatographic separation from the native analyte due to isotope effects, potentially leading to differential matrix suppression [16]. This limitation can be minimized through careful method validation and the use of multiple internal standards to verify quantification accuracy [16]. Despite these considerations, deuterated standards remain valuable tools for lysophosphatidic acid quantification when carbon-13 labeled analogs are unavailable [19].

Implementation of Stable Isotope Dilution Methodology

The implementation of stable isotope dilution methodology requires careful optimization of internal standard concentrations and addition procedures [16] [20]. Internal standards should be added at the earliest possible stage of sample processing to ensure correction for all procedural losses [16]. The concentration range should encompass expected endogenous levels while avoiding saturation of the mass spectrometer detector [20].

Quality control procedures must verify the absence of significant isotopic cross-contamination and confirm the stability of the labeled compounds under analytical conditions [20]. The isotope ratio measurements provide direct traceability to mass units, establishing isotope dilution mass spectrometry as a primary analytical method [20]. Validation studies demonstrate improved reproducibility and accuracy compared to external calibration approaches, particularly in complex biological matrices [16] [17].